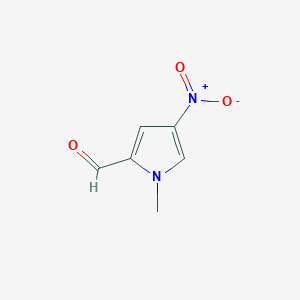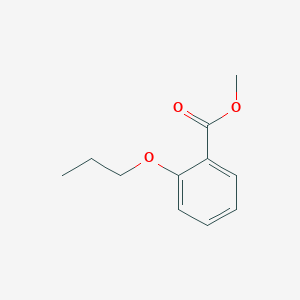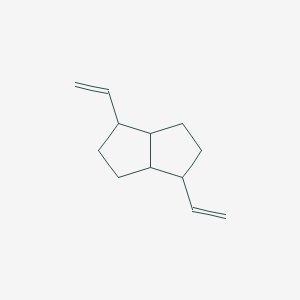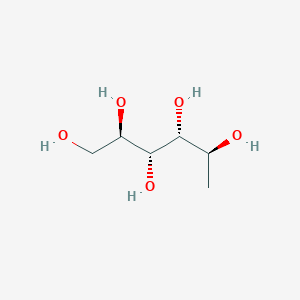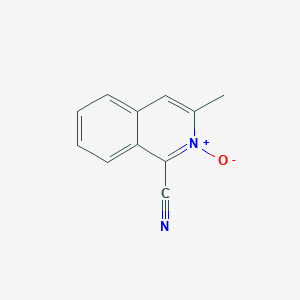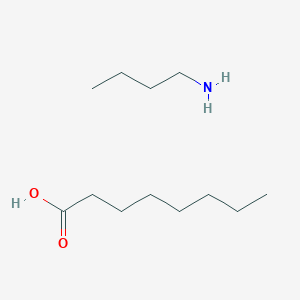
Octanoic acid, compd. with 1-butanamine (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, compd. with 1-butanamine (1:1), also known as octyl butyrate, is an organic compound that is commonly used in scientific research. It is a colorless liquid with a fruity odor and is soluble in water. This compound is synthesized through a simple reaction between octanoic acid and 1-butanamine. Octyl butyrate has various biochemical and physiological effects and has been extensively studied in the scientific community.
Mécanisme D'action
The mechanism of action of Octanoic acid, compd. with 1-butanamine (1:1) butyrate is not fully understood. It is believed to act as a substrate for various enzymes, including lipases and esterases. Octyl butyrate is also known to activate certain receptors in the body, including the GABA(A) receptor. This activation leads to a decrease in neuronal excitability, resulting in sedative effects.
Effets Biochimiques Et Physiologiques
Octyl butyrate has various biochemical and physiological effects. It has been shown to have sedative effects in animal studies, leading to decreased locomotor activity and increased sleeping time. Octyl butyrate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant effects, protecting against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Octyl butyrate has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It has a low toxicity and is considered safe for use in animal studies. However, it has limitations, including its limited solubility in water and its potential to interfere with certain assays.
Orientations Futures
There are several future directions for the study of Octanoic acid, compd. with 1-butanamine (1:1) butyrate. It has potential as a therapeutic agent for various conditions, including inflammation and oxidative stress. Further studies are needed to investigate its mechanism of action and potential therapeutic applications. Additionally, studies are needed to investigate its potential as a flavoring agent and fragrance in various products.
Méthodes De Synthèse
Octyl butyrate is synthesized through a simple reaction between octanoic acid and 1-butanamine. The reaction occurs in the presence of a catalyst, usually sulfuric acid. The reaction mixture is heated to a specific temperature, and the product is obtained through distillation. The yield of the product is dependent on the reaction conditions, including temperature, concentration, and reaction time.
Applications De Recherche Scientifique
Octyl butyrate is commonly used in scientific research as a flavoring agent, fragrance, and solvent. It is also used as a substrate for enzyme assays and in the synthesis of other organic compounds. Octyl butyrate has been used in various studies to investigate its biochemical and physiological effects.
Propriétés
Numéro CAS |
17463-28-4 |
|---|---|
Nom du produit |
Octanoic acid, compd. with 1-butanamine (1:1) |
Formule moléculaire |
C12H27NO2 |
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
butan-1-amine;octanoic acid |
InChI |
InChI=1S/C8H16O2.C4H11N/c1-2-3-4-5-6-7-8(9)10;1-2-3-4-5/h2-7H2,1H3,(H,9,10);2-5H2,1H3 |
Clé InChI |
SGTADWDVCKFNIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.CCCCN |
SMILES canonique |
CCCCCCCC(=O)O.CCCCN |
Autres numéros CAS |
17463-28-4 |
Synonymes |
Octanoic acid, compd. with 1-butanamine (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



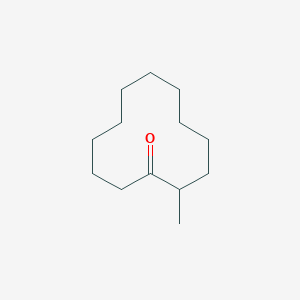
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
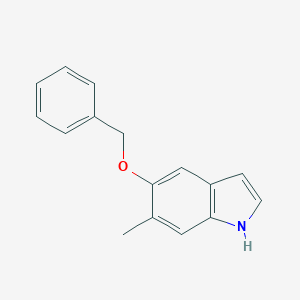
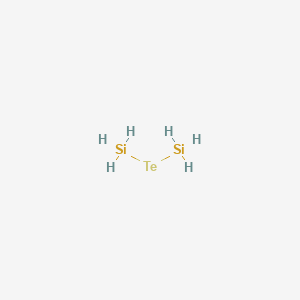
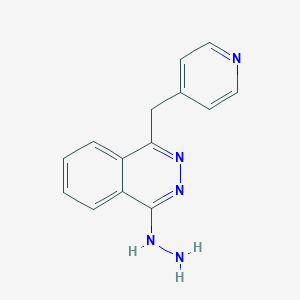
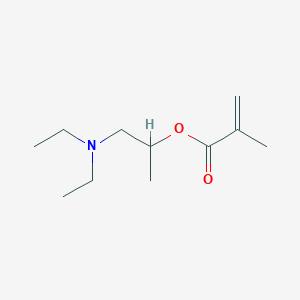
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
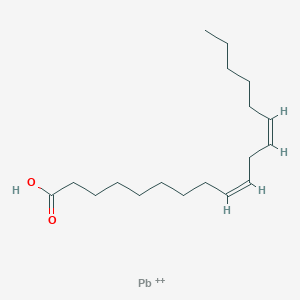
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
